Cas no 2092027-08-0 (Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate)

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2092027-08-0
- EN300-6892874
- SCHEMBL5790081
- Methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate
- methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
- 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester
- Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
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- Inchi: 1S/C6H7BrN2O2/c1-3-4(7)9-5(8-3)6(10)11-2/h1-2H3,(H,8,9)
- InChI Key: ZVFMJZOXHRSSAG-UHFFFAOYSA-N
- SMILES: BrC1=C(C)NC(C(=O)OC)=N1
Computed Properties
- Exact Mass: 217.96909g/mol
- Monoisotopic Mass: 217.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.667±0.06 g/cm3(Predicted)
- Boiling Point: 338.3±34.0 °C(Predicted)
- pka: 9.45±0.10(Predicted)
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6892874-0.05g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 0.05g |
$768.0 | 2023-05-29 | ||
Enamine | EN300-6827417-2.5g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-6827417-10.0g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-6827417-5.0g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-6892874-2.5g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 2.5g |
$1791.0 | 2023-05-29 | ||
Enamine | EN300-6892874-0.1g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 0.1g |
$804.0 | 2023-05-29 | ||
Enamine | EN300-6892874-5.0g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 5g |
$2650.0 | 2023-05-29 | ||
Enamine | EN300-6827417-0.25g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-6827417-0.05g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-6827417-0.1g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate |
2092027-08-0 | 95.0% | 0.1g |
$804.0 | 2025-03-12 |
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS No. 2092027-08-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS No. 2092027-08-0) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis and medicinal chemistry. This compound, characterized by its imidazole core structure, serves as a crucial intermediate in the development of various therapeutic agents. The presence of both bromo and methyl substituents on the imidazole ring enhances its reactivity, making it an invaluable building block for synthetic chemists.
The imidazole ring is a heterocyclic aromatic compound that plays a pivotal role in biological systems and pharmaceutical applications. Its unique electronic properties and structural flexibility make it an ideal scaffold for designing molecules with specific biological activities. In particular, the 4-bromo and 5-methyl substituents introduce specific functional groups that can be further modified to produce a wide range of pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing novel imidazole derivatives with enhanced therapeutic potential. These derivatives are being explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate has emerged as a key intermediate in this research, facilitating the synthesis of complex molecules that target various disease pathways.
The bromine atom in Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is particularly significant due to its ability to participate in various chemical reactions such as cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The methyl group, on the other hand, provides steric hindrance and influences the electronic properties of the molecule, making it easier to predict its reactivity and behavior in different chemical environments.
One of the most notable applications of Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that minimize side effects and improve patient outcomes. The imidazole core structure of Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate makes it an excellent starting point for developing such inhibitors.
Recent studies have also highlighted the potential of Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in the development of antiviral agents. The ability to modify the imidazole ring allows for the creation of molecules that can interfere with viral replication processes. This has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral drugs is crucial.
The synthetic pathways involving Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate are well-documented and have been optimized for efficiency and scalability. These methods often involve multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The compound's stability under various conditions makes it suitable for industrial-scale production, which is essential for meeting the demand for pharmaceutical intermediates.
In addition to its pharmaceutical applications, Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate has shown promise in materials science research. Its unique structural features make it a candidate for developing new materials with specialized properties, such as metal organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and separation technologies.
The ongoing research into Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate underscores its importance as a versatile intermediate in modern chemical synthesis. As new methodologies and applications emerge, this compound will continue to play a critical role in advancing scientific discovery and therapeutic innovation. The combination of its structural features and reactivity makes it an indispensable tool for chemists working at the intersection of pharmaceuticals and materials science.
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